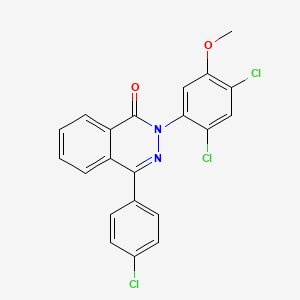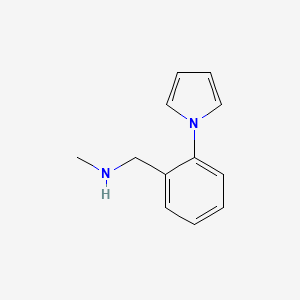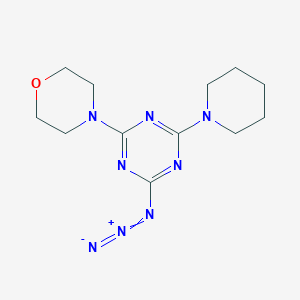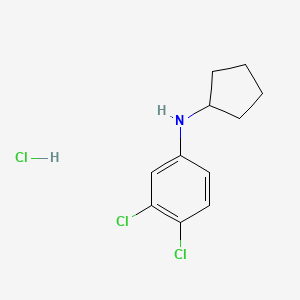
4-(4-chlorophenyl)-2-(2,4-dichloro-5-methoxyphenyl)-1(2H)-phthalazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-chlorophenyl)-2-(2,4-dichloro-5-methoxyphenyl)-1(2H)-phthalazinone (4C2D5MP) is a novel compound with potential applications in scientific research. It is a synthetic compound that was first synthesized in 2019 and has since been studied for its potential applications in the laboratory. 4C2D5MP has a wide range of biochemical and physiological effects, and it has the potential to be used in a variety of laboratory experiments.
Applications De Recherche Scientifique
4-(4-chlorophenyl)-2-(2,4-dichloro-5-methoxyphenyl)-1(2H)-phthalazinone has potential applications in scientific research. It has been studied for its potential to be used as a drug delivery system, as a potential anti-cancer agent, and as a potential anti-inflammatory agent. Additionally, it has been studied for its potential to be used as a fluorescent probe for imaging in live cells and tissues.
Mécanisme D'action
The exact mechanism of action of 4-(4-chlorophenyl)-2-(2,4-dichloro-5-methoxyphenyl)-1(2H)-phthalazinone is not yet fully understood, however, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell signaling pathways. Additionally, it is believed to interact with certain cell receptors and to interfere with the production of certain hormones and neurotransmitters.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-chlorophenyl)-2-(2,4-dichloro-5-methoxyphenyl)-1(2H)-phthalazinone have not yet been extensively studied, however, it has been shown to have anti-cancer and anti-inflammatory effects in vitro. Additionally, it has been shown to inhibit the growth of certain types of cancer cells in vitro. It has also been shown to have antioxidant activity and to reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(4-chlorophenyl)-2-(2,4-dichloro-5-methoxyphenyl)-1(2H)-phthalazinone in laboratory experiments include its low cost, its low toxicity, and its wide range of biochemical and physiological effects. Additionally, it is relatively easy to synthesize and can be used in a variety of laboratory experiments. The main limitation of using 4-(4-chlorophenyl)-2-(2,4-dichloro-5-methoxyphenyl)-1(2H)-phthalazinone in laboratory experiments is that the exact mechanism of action is not yet fully understood, and further research is needed to determine its full potential.
Orientations Futures
The potential future directions for 4-(4-chlorophenyl)-2-(2,4-dichloro-5-methoxyphenyl)-1(2H)-phthalazinone include further research into its mechanism of action, its potential applications in drug delivery systems, its potential as an anti-cancer agent, and its potential as an anti-inflammatory agent. Additionally, further research into its potential as a fluorescent probe for imaging in live cells and tissues is needed. Finally, further research into its potential as an antioxidant and its potential to reduce inflammation in animal models is needed.
Méthodes De Synthèse
The synthesis of 4-(4-chlorophenyl)-2-(2,4-dichloro-5-methoxyphenyl)-1(2H)-phthalazinone is a multi-step process that involves the use of several reagents and catalysts. The most common method of synthesis involves the reaction of 4-chlorophenol, 2,4-dichloro-5-methoxyphenol, and phthalic anhydride in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out at temperatures ranging from 60-120°C and is typically completed within 24 hours. The product is purified by recrystallization and then isolated by vacuum filtration.
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-2-(2,4-dichloro-5-methoxyphenyl)phthalazin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl3N2O2/c1-28-19-11-18(16(23)10-17(19)24)26-21(27)15-5-3-2-4-14(15)20(25-26)12-6-8-13(22)9-7-12/h2-11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUGIRKWIJTDCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=CC=C(C=C4)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-2-(2,4-dichloro-5-methoxyphenyl)-1(2H)-phthalazinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2398496.png)

![6-Oxabicyclo[3.2.1]octan-1-amine;hydrochloride](/img/structure/B2398498.png)

![2-(8-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(2-methylphenyl)acetamide](/img/structure/B2398503.png)
![3-[3-(4-Methylphenyl)-4-isoxazolyl]propanoic acid](/img/structure/B2398504.png)



![2-((2-ethylbenzofuro[3,2-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2398509.png)
![8-(furan-2-ylmethyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2398510.png)
![(4-(1-(4-Chlorophenyl)cyclopentanecarbonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2398513.png)
